2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities, including kinase and phosphodiesterase (PDE) inhibition . Key structural elements include:
- Sulfanyl-ethyl linker: Connects the core to a 4-(4-methoxyphenyl)piperazine moiety, which may influence receptor selectivity due to the methoxy group’s electron-donating properties.
The piperazine substituent is critical for interactions with biological targets, such as serotonin or dopamine receptors, while the thienopyrimidinone core provides structural rigidity. Crystallographic studies of analogous compounds suggest that ring puckering (e.g., in five-membered rings) can modulate binding interactions .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-3-9-26-21(28)20-18(8-14-30-20)23-22(26)31-15-19(27)25-12-10-24(11-13-25)16-4-6-17(29-2)7-5-16/h4-8,14H,3,9-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXOGEMWCCHGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common route includes the condensation of a thieno[3,2-d]pyrimidin-4-one derivative with a piperazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of automated reactors and stringent quality control measures. The process may include steps like crystallization and purification using chromatography techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetonitrile.
Catalysts: Ytterbium triflate (Yb(OTf)3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and the lower urinary tract . The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Core Heterocycle Differences
Piperazine Substituent Effects
- 4-Methoxyphenyl (Target) : The methoxy group’s electron-donating effect may enhance affinity for serotonin receptors (e.g., 5-HT1A) compared to 4-fluorophenyl (Ev6) , which is more electronegative and metabolically stable .
- Ethylpiperazine (Ev4) : Smaller alkyl groups reduce steric hindrance, possibly favoring faster receptor association/dissociation .
Linker and Side Chain Modifications
- Sulfanyl-ethyl (Target) : The sulfur atom can participate in hydrogen bonding or disulfide formation, affecting stability.
- Sulfonyl (Ev7) : Enhances solubility but may reduce cell permeability due to higher polarity .
- Cyanovinyl (Ev2): Acts as a Michael acceptor, enabling covalent bond formation with cysteine residues in target enzymes .
Pharmacological and Physicochemical Data
| Parameter | Target Compound | Pyridazin-3(2H)-one (Ev6) | Pyrazolo-pyrimidinone (Ev7) |
|---|---|---|---|
| Molecular Weight | ~477 Da | 477.53 Da | ~530 Da |
| cLogP (Predicted) | 3.8 | 4.1 | 2.9 |
| Solubility (µg/mL) | 12 (pH 7.4) | 8 (pH 7.4) | 45 (pH 7.4) |
| Crystal System | – | Triclinic (P1) | – |
Notes:
- The target compound’s 3-propyl group increases cLogP compared to Ev7’s ethoxy group , which may explain lower solubility.
Research Findings and Implications
- Synthetic Accessibility: The sulfanyl linker in the target compound may complicate synthesis compared to Ev2’s amino linker, which is more straightforward to functionalize .
- Metabolism : The 4-methoxyphenyl group in the target compound is susceptible to demethylation, whereas Ev6’s 4-fluorophenyl resists oxidative metabolism .
Biological Activity
The compound 2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features, which include a thieno[3,2-d]pyrimidin core and various functional groups. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Piperazine moiety : The presence of the piperazine ring often enhances the pharmacological profile of compounds.
- Sulfanyl group : This functional group is associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit promising biological activities. The following sections detail these findings.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines possess significant anticancer properties. The mechanism of action is believed to involve:
- Inhibition of cell proliferation : Compounds like this one have shown efficacy in reducing the growth of various cancer cell lines.
- Induction of apoptosis : Studies demonstrate that these compounds can trigger programmed cell death in cancer cells through modulation of apoptotic pathways.
Antimicrobial Properties
Compounds containing piperazine and sulfanyl groups have been evaluated for their antimicrobial activity:
- In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents.
- The hemolytic activity tests indicate low toxicity levels, making them suitable candidates for further development as therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfanyl and piperazine groups may interact with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could act as a ligand for various receptors, influencing downstream signaling cascades relevant to cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core followed by functionalization with the piperazine and sulfanyl moieties. Key factors include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity of intermediates .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the piperazine and carbonyl groups .
- Purification : Combine column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxyphenyl group shows a singlet at δ ~3.8 ppm (¹H) and a carbonyl resonance at δ ~165 ppm (¹³C) .
- X-ray crystallography : Resolve ambiguities in bond lengths/angles (e.g., C–S bond in the sulfanyl group: ~1.8 Å) using SHELXL software for refinement .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~550–600 Da) .
Q. How can HPLC methods be validated for assessing purity and stability?
- Methodological Answer:
- Column : C18 reversed-phase (250 × 4.6 mm, 5 µm) with 0.1% trifluoroacetic acid in water (mobile phase A) and acetonitrile (mobile phase B) .
- Parameters : Flow rate 1 mL/min, detection at 270 nm, retention time ~7.2 min. Validate linearity (R² > 0.999) across 0.1–100 µg/mL and precision (RSD < 2%) .
- Forced degradation : Expose to heat (60°C), acid/base (0.1M HCl/NaOH), and UV light to identify degradation products .
Advanced Research Questions
Q. What computational strategies are effective for modeling electronic properties and predicting bioactivity?
- Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and dipole moments. Exact exchange terms improve accuracy for π-conjugated systems .
- Molecular docking : Target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Validate binding poses with MD simulations (AMBER force field) to assess stability .
- ADMET prediction : Use SwissADME to evaluate logP (~3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .
Q. How can structural analogs be designed to enhance selectivity for specific biological targets?
- Methodological Answer:
- Bioisosteric replacement : Substitute the propyl group with cyclopropyl to reduce metabolic oxidation .
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate receptor affinity .
- SAR analysis : Test analogs in vitro for IC₅₀ shifts. For example, replacing methoxy with ethoxy decreases potency by ~20% in kinase assays .
Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer:
- Standardized assays : Re-evaluate activity using identical conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. HeLa) .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics (ka/kd) and CETSA (cellular thermal shift assay) .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
